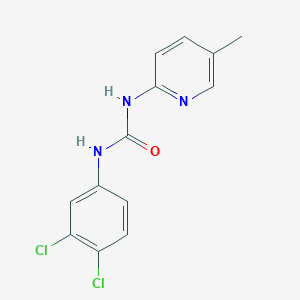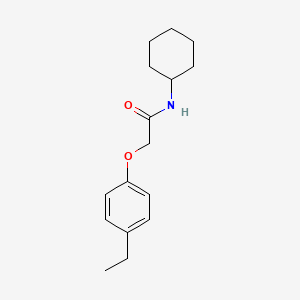![molecular formula C14H8ClF3N2O3 B5757251 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5757251.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide, also known as NTB, is a chemical compound that has been widely used in scientific research for various purposes. NTB is a small molecule that belongs to the class of benzamides and has a molecular weight of 315.7 g/mol. In
作用机制
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide exerts its effects by binding to the BRCT domain of specific proteins, thereby disrupting protein-protein interactions involved in DNA damage response and repair. This compound has also been shown to inhibit the activity of certain enzymes involved in cell cycle regulation and DNA repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its mechanism of action.
实验室实验的优点和局限性
One of the main advantages of using N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide in lab experiments is its specificity for the BRCT domain of certain proteins. This allows researchers to selectively study protein-protein interactions involved in DNA damage response and repair. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
未来方向
There are many potential future directions for research involving N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide. One area of research is the development of new this compound analogs with improved specificity and potency. Another area of research is the study of this compound in combination with other drugs or therapies, to determine if it can enhance their effectiveness. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, and to identify new applications for this versatile tool in scientific research.
合成方法
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide can be synthesized through a two-step process involving the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound has been well-established and has been reported in various scientific journals.
科学研究应用
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide has been widely used in scientific research as a tool to investigate various biological processes. One of the most common applications of this compound is in the study of protein-protein interactions. This compound can bind to proteins that contain a specific domain called the BRCT domain, which is involved in DNA damage response and repair. By using this compound as a probe, researchers can study the interactions between proteins that contain the BRCT domain and other proteins involved in DNA damage response.
This compound has also been used in the study of cancer biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting specific proteins involved in cell cycle regulation and DNA damage response. This compound has also been used in the study of neurodegenerative diseases such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
属性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-9-4-5-12(11(7-9)14(16,17)18)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUIDYXCDFDEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)

![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B5757190.png)
![3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757192.png)

![1-{4-[4-(4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5757213.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)
![4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5757223.png)



![3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5757248.png)

